molecular formula C12H11NO4 B1625296 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid CAS No. 54644-12-1

5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid

Cat. No. B1625296
CAS RN: 54644-12-1
M. Wt: 233.22 g/mol
InChI Key: FKTHAJTWXRSXRZ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid is a chemical compound with the CAS Number: 54644-12-1. It has a molecular weight of 233.22 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid. The InChI code for this compound is 1S/C12H11NO4/c1-2-16-12-9 (11 (14)15)13-10 (17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3, (H,14,15) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Efficient Synthesis Methods

A study by Khomenko et al. (2016) demonstrated the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from carboxylic acid hydrazides and ethyl carbethoxyformimidate, indicating the role of similar compounds in facilitating organic synthesis processes (Khomenko, Doroschuk, & Lampeka, 2016).

Building Blocks for Heterocyclic Compounds

Shi et al. (1991) detailed the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, showcasing its utility in producing ester and amide derivatives with potential in drug development and other chemical applications (Shi, Xu, & Xu, 1991).

Synthesis and Structural Confirmation

Benoiton, Hudecz, & Chen (2009) researched amino-acid conjugates of related haptens, providing insights into the synthesis and confirmation of structure for compounds with potential biochemical applications (Benoiton, Hudecz, & Chen, 2009).

Safety And Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12-9(11(14)15)13-10(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHAJTWXRSXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469603
Record name 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid

CAS RN

54644-12-1
Record name 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid
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5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid
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5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid
Reactant of Route 4
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5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid
Reactant of Route 5
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid
Reactant of Route 6
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid

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